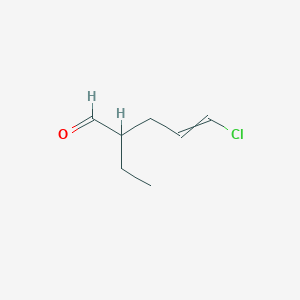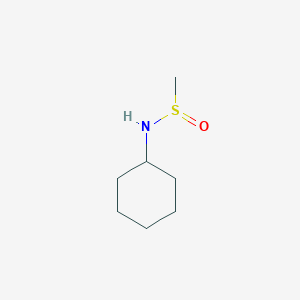
N-Cyclohexylmethanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexylmethanesulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of the sulfinamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyclohexylmethanesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of electrosynthesis techniques. These methods are considered greener and more sustainable, as they minimize the use of hazardous reagents and reduce the overall environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexylmethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides
Applications De Recherche Scientifique
N-Cyclohexylmethanesulfinamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexylmethanesulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its sulfur-nitrogen bond plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfenamides: These compounds also contain sulfur-nitrogen bonds but differ in their oxidation states.
Sulfonamides: Characterized by a higher oxidation state of sulfur compared to sulfinamides.
Thiosulfonates: Contain sulfur-sulfur bonds and are used in similar applications.
Uniqueness
N-Cyclohexylmethanesulfinamide is unique due to its specific sulfur-nitrogen bond configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
55552-84-6 |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
N-cyclohexylmethanesulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-10(9)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
JVBNDCPUYDGAJC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
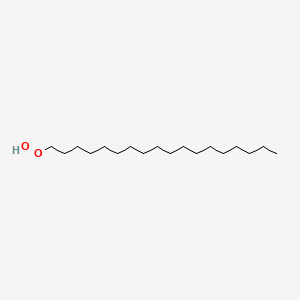
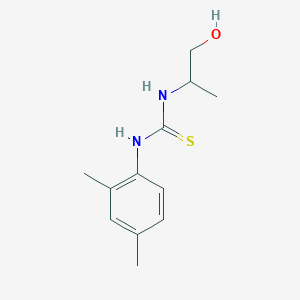
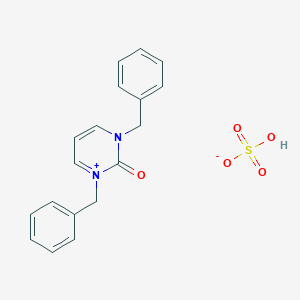

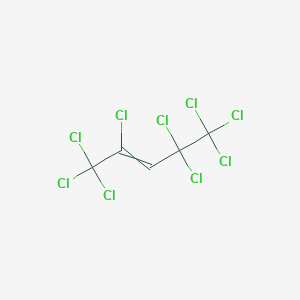
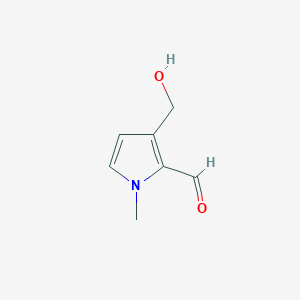
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
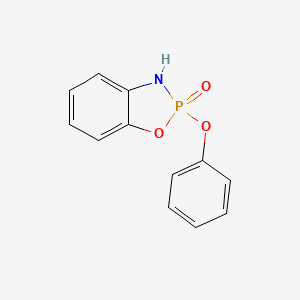
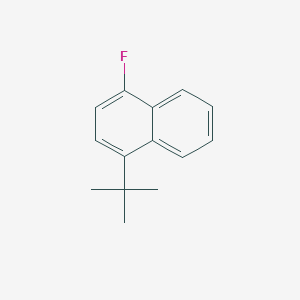
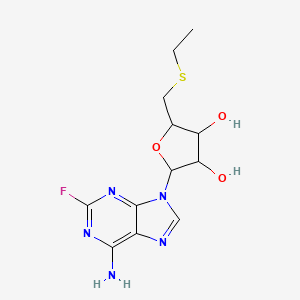
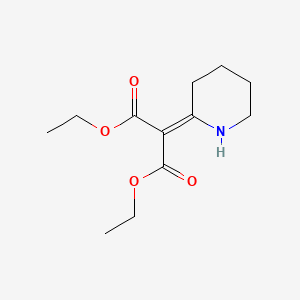
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
